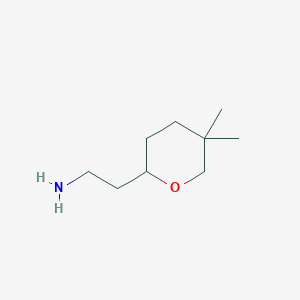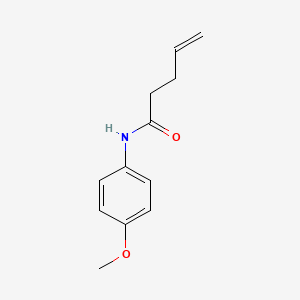
N-(4-methoxyphenyl)pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)pent-4-enamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 . It is also known by the synonym 4-Pentenamide, N-(4-methoxyphenyl)- .
Molecular Structure Analysis
The molecular structure of this compound can be found in the Mol file provided by ChemicalBook . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational analysis are not available in the search results.Physical And Chemical Properties Analysis
This compound has a melting point of 86-88 °C and a predicted boiling point of 376.7±35.0 °C. Its predicted density is 1.073±0.06 g/cm3, and its predicted pKa is 14.34±0.70 .Wissenschaftliche Forschungsanwendungen
Synthesis of Antibiotics and Related Compounds N-(4-methoxyphenyl)pent-4-enamide and its derivatives have been explored in the synthesis of antibiotics. For instance, Hanaya and Itoh (2010) described the preparation of antibiotic SF-2312 using related compounds, highlighting the potential of these substances in pharmaceutical synthesis (Hanaya & Itoh, 2010).
Chemical Transformations and Isomerization Research by Sergeyev and Hesse (2003) explored the preparation of enamides, including those related to this compound, through the 'long-distance' migration of double bonds in unsaturated amides. This work contributes to understanding chemical transformations and their applications in various fields (Sergeyev & Hesse, 2003).
Role in Bischler–Napieralski Isoquinoline Synthesis Doi, Shirai, and Sato (1997) investigated the use of derivatives of this compound in the Bischler–Napieralski isoquinoline synthesis. They found that these compounds can yield both normal and abnormal reaction products, providing insights into reaction mechanisms in organic chemistry (Doi, Shirai, & Sato, 1997).
Potential Antibacterial Activity Research by Cindrić et al. (2018) on non-symmetric enaminones, which are related to this compound, revealed mild antibacterial activity against certain bacteria. This suggests potential applications of these compounds in developing antibacterial agents (Cindrić et al., 2018).
Corrosion Inhibition in Metals Abu-Rayyan et al. (2022) explored the use of this compound derivatives as corrosion inhibitors for copper in nitric acid solutions. Their findings indicate potential applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Antimicrobial Agent Synthesis A study by Nengroo et al. (2021) on the synthesis of fatty acid-derived amides, including derivatives of this compound, showed potent antifungal and antibacterial activities. This underscores the compound's utility in antimicrobial applications (Nengroo et al., 2021).
Wirkmechanismus
Action Environment
The action, efficacy, and stability of N-(4-methoxyphenyl)pent-4-enamide can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light and storage conditions.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-4-5-12(14)13-10-6-8-11(15-2)9-7-10/h3,6-9H,1,4-5H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDDAPSJSKKDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



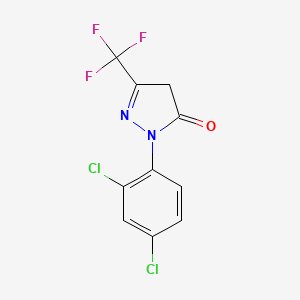
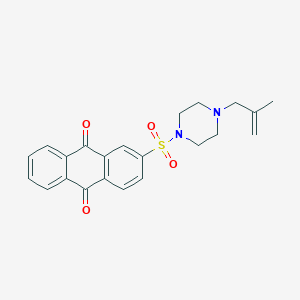
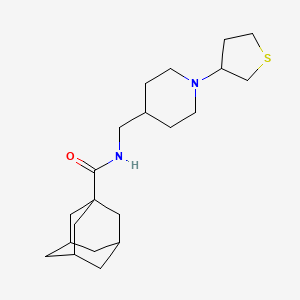
![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2900197.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900199.png)
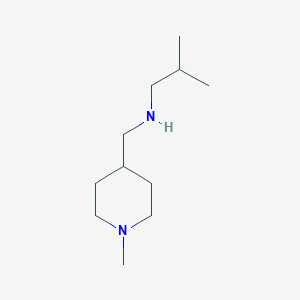
![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2900205.png)
![2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline](/img/structure/B2900206.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2900208.png)

